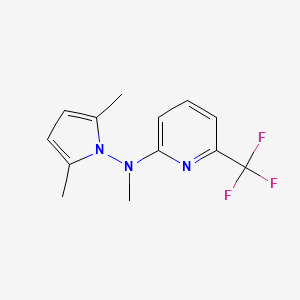

![molecular formula C5H10IN B2801253 Bicyclo[1.1.1]pentan-1-amine hydroiodide CAS No. 1581682-06-5](/img/structure/B2801253.png)

Bicyclo[1.1.1]pentan-1-amine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[1.1.1]pentan-1-amine hydroiodide is a chemical compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the molecular formula C5H9N . Bicyclo[1.1.1]pentanes, including this compound, have been demonstrated to be bioisosteres of the phenyl ring .

Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which includes this compound, has been achieved from a simple common intermediate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-amine consists of three rings of four carbon atoms each . The molecular weight of this compound is 119.59 .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes have been used in drug discovery by pharmaceutical companies . They have been used as bioisosteres of the phenyl ring .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .Mécanisme D'action

Target of Action

It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, has been extensively studied and proven to be a valuable alternative to benzene rings in medicinal chemistry .

Mode of Action

The exact mode of action of Bicyclo[11It’s known that the bcp core can mimic the geometry and substituent exit vectors of a benzene ring, offering desired property benefits . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might interact with its targets in a similar way.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[11The bcp core is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that this compound might have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The specific molecular and cellular effects of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities . This suggests that this compound might have similar beneficial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11It’s known that bcp derivatives often exhibit improved physicochemical properties . This suggests that Bicyclo[1.1.1]pentan-

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of Bicyclo[1.1.1]pentan-1-amine hydroiodide is its unique structure, which makes it an attractive target for drug design and other applications. Additionally, this compound has been shown to have activity against a variety of biological targets, suggesting that it may have broad potential in the field of medicine. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.

Orientations Futures

There are many potential future directions for the study of Bicyclo[1.1.1]pentan-1-amine hydroiodide. One area of research is in the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound may have potential applications in the field of materials science, such as in the synthesis of new polymers or other organic compounds. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Méthodes De Synthèse

Bicyclo[1.1.1]pentan-1-amine hydroiodide can be synthesized through a multistep process involving the reaction of cyclopropane with ammonia and hydrogen iodide. The reaction proceeds through a series of steps, including the formation of aminocyclopropane and subsequent ring opening to form the desired product. The synthesis method has been optimized to ensure high yields and purity of the final product.

Applications De Recherche Scientifique

Bicyclo[1.1.1]pentan-1-amine hydroiodide has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs and pharmaceuticals. The unique structure of this compound makes it an attractive target for drug design, as it can interact with biological targets in novel ways. Additionally, this compound has been studied for its potential use in the synthesis of other organic compounds, as well as in the field of materials science.

Safety and Hazards

Propriétés

IUPAC Name |

bicyclo[1.1.1]pentan-1-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIOGZJWBZRXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

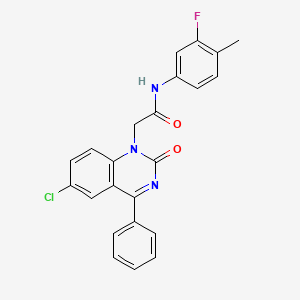

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

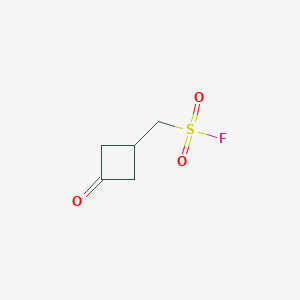

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)

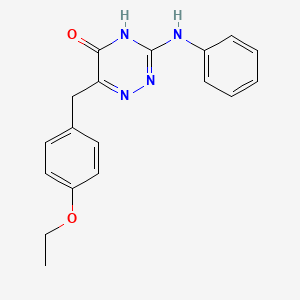

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2801181.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)

![N-(3-fluorophenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801193.png)